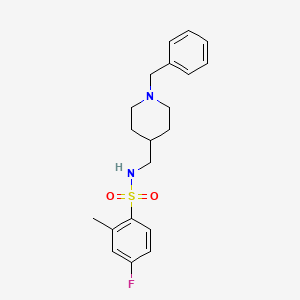

N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

Description

N-((1-Benzylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzylpiperidine scaffold. The compound combines a 4-fluoro-2-methylbenzenesulfonamide moiety linked via a methylene bridge to a 1-benzylpiperidin-4-yl group. This structure is designed to modulate biological targets such as acetylcholinesterase (AChE) or sigma receptors, leveraging the sulfonamide’s hydrogen-bonding capacity and the piperidine’s conformational flexibility for receptor interactions .

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O2S/c1-16-13-19(21)7-8-20(16)26(24,25)22-14-17-9-11-23(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17,22H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLDSCFWWLUKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as 1-benzylpiperidin-4-yl derivatives, have been found to interact withAcetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

Based on its structural similarity to other piperidine derivatives, it may interact with its target enzyme, potentially inhibiting its activity and leading to an increase in acetylcholine levels. This could result in enhanced cholinergic neurotransmission.

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a piperidine ring, which is known for its diverse pharmacological properties. The presence of the sulfonamide group contributes to its biological activity, particularly in inhibiting certain enzymes and receptors.

Research indicates that compounds with a similar structure often act as inhibitors of various biological pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. This inhibition can lead to various physiological effects, including diuretic and anti-inflammatory actions.

Biological Activity

Antitumor Activity:

Studies have shown that sulfonamide derivatives exhibit antitumor properties by inhibiting tumor cell proliferation. For example, compounds structurally related to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Antimicrobial Properties:

The compound has also been evaluated for antimicrobial activity. Sulfonamides are traditionally used as antibiotics; thus, derivatives like this compound may possess similar properties against bacterial strains.

Neuropharmacological Effects:

Given the piperidine moiety, there is potential for neuropharmacological effects. Compounds with piperidine structures are often investigated for their ability to modulate neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study published in 2020, researchers synthesized a series of sulfonamide derivatives and evaluated their antitumor effects on MCF-7 breast cancer cells. The study found that the compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study: Antimicrobial Efficacy

A 2019 study assessed the antimicrobial activity of various sulfonamide derivatives against common bacterial pathogens. The findings revealed that this compound demonstrated significant inhibitory effects on Staphylococcus aureus with an MIC value of 32 µg/mL.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Sulfonamide Substituents

Compound 8 : N-((1-Benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

- Structure : Differs by a 4-methoxy group instead of 4-fluoro-2-methyl.

- Synthesis : Prepared via reductive amination (NaBH₃CN/THF-MeOH) with 39% yield .

- Properties : Melting point (83–86°C), molecular weight 375.15.

- Activity : Moderate AChE inhibition (IC₅₀ ~10 µM) and anti-amyloid-β aggregation .

Compound 9 : N-((1-Benzylpiperidin-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide

- Structure : Biphenyl sulfonamide replaces the fluorinated aromatic ring.

- Properties : Higher molecular weight (421.35) and melting point (139–140°C) due to increased hydrophobicity .

- Activity : Enhanced dual AChE inhibition and anti-Aβ aggregation compared to Compound 8 .

Target Compound : N-((1-Benzylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

- 2-Methyl group: Introduces steric bulk and lipophilicity, which may improve blood-brain barrier penetration compared to methoxy or biphenyl analogues .

Analogues with Modified Piperidine Substituents

Compound 32 (Group 3) : N-(1-Benzylpiperidin-4-yl)-sidechain derivatives

- Structure : Piperidine linked to an acridine core via a benzyl group.

- Activity : Exhibited potent antiprion activity (EC₅₀ <1 µM), attributed to the benzylpiperidine’s conformational flexibility and aromatic interactions .

Sigma Receptor Ligands () : N-(1-Benzylpiperidin-4-yl)arylacetamides

- Key Findings :

- Aromatic substituents : Thiophene or naphthyl groups maintained sigma1 affinity (Ki ~10 nM), while pyridyl/imidazole reduced affinity >60-fold.

- Halogen substitution : Increased sigma2 receptor binding (e.g., K(i) ratio sigma2/sigma1 decreased to 74–100), suggesting fluorinated sulfonamides may enhance selectivity .

Discussion of Key Differentiators

Lipophilicity : The 2-methyl group improves logP compared to polar methoxy, aiding CNS penetration.

Receptor Selectivity : Fluorine’s small size and electronegativity may reduce off-target effects compared to bulkier substituents in sigma ligands () .

Synthetic Accessibility : Lower yields in analogues with complex substituents (e.g., Compound 15 at 31%) highlight the efficiency of the target compound’s synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.